2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Description
2-Amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in peptide synthesis. The Fmoc group serves as a temporary protecting group for amine functionalities, enabling selective deprotection under mild basic conditions . This compound features a butanoic acid backbone with an Fmoc-protected amine at the γ-position and a free α-amino group, making it a versatile intermediate for constructing modified peptides or unnatural amino acids. Its applications span medicinal chemistry, drug discovery, and biochemical research, particularly in solid-phase peptide synthesis (SPPS) methodologies .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c20-17(18(22)23)9-10-21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKHFSHBIZGRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
- Activation of Dab-OH : Dab-OH is dissolved in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and treated with a base such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) to deprotonate the α-amino group.
- Coupling with Fmoc-OSu : Fmoc-OSu is added in stoichiometric amounts (1.0–1.2 equivalents) to selectively protect the γ-amino group. The reaction proceeds at room temperature or under mild heating (25–40°C) for 2–4 hours.
- Workup : The mixture is diluted with ethyl acetate, washed with aqueous citrate buffer (pH 5.2), and dried over sodium sulfate. The product is purified via silica gel chromatography or crystallization.
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane/THF | |
| Base | NMM or DIPEA | |
| Fmoc-OSu Equivalents | 1.0–1.2 | |
| Yield | 85–95% |
Advantages : High purity, minimal racemization, and compatibility with SPPS protocols.
Limitations : Requires anhydrous conditions to prevent hydrolysis of Fmoc-OSu.
Solid-Phase Synthesis (SPPS) for Fmoc-Dab-OH
While SPPS is primarily used for peptide assembly, it can also be adapted for synthesizing Fmoc-Dab-OH on a resin. This method is advantageous for large-scale production due to automation and reagent efficiency.
Procedure
- Resin Loading : A chlorotrityl chloride resin is loaded with Dab-OH in the presence of DIPEA.
- Fmoc Protection : The resin-bound Dab-OH is treated with Fmoc-OSu (4 equivalents) and DIPEA (8 equivalents) in dimethylformamide (DMF) at 50°C for 1 hour.
- Cleavage : The Fmoc-Dab-OH is cleaved from the resin using a cocktail of trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane).
| Parameter | Value | Source |
|---|---|---|
| Resin Type | Chlorotrityl chloride | |
| Solvent | DMF | |
| Temperature | 50°C | |
| Yield | 75–90% |
Advantages : Scalability, automated workflows.
Challenges : Requires precise control of resin swelling and coupling kinetics.
Mitsunobu Reaction for Stereochemical Control
The Mitsunobu reaction is employed to invert stereochemistry at the γ-position, enabling access to enantiomerically pure Fmoc-Dab-OH derivatives. This method is critical for synthesizing non-natural amino acids with defined configurations.
Synthetic Route
- Starting Material : (R)-Hyp-OH (4(R)-hydroxyproline) is protected with Boc (tert-butoxycarbonyl) to form Boc-4(R)-Hyp-OH.
- Mitsunobu Reaction : Boc-4(R)-Hyp-OH is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to invert configuration at C-4, yielding Boc-4(S)-Hyp-OH.
- Fluorination : The hydroxyl group is replaced with fluorine using diethylaminosulfur trifluoride (DAST) to form Boc-4(S)-fPro-OH.
- Fmoc Protection : The Boc group is removed with TFA, and Fmoc-OSu is coupled to the free amine.
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF | |
| Reagents | DEAD, PPh₃, DAST | |
| Yield (Total) | 78% (Boc-4(S)-Hyp-OH) |
Advantages : Enables stereochemical diversity.
Limitations : Multi-step process with moderate overall yields.
Organozinc-Mediated Direct Synthesis
This method bypasses traditional protection/deprotection strategies by utilizing organozinc reagents to directly introduce the Fmoc group.
Procedure
- Organozinc Formation : A 3-iodoalanine tert-butyl ester is transmetallated with zinc to form an organozinc reagent.
- Coupling : The reagent is reacted with Fmoc-Cl in dichloromethane at room temperature.
- Deprotection : The tert-butyl group is removed with TFA to yield Fmoc-Dab-OH.
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Yield | 63–95% | |
| Purity | ≥98% (HPLC) |
Advantages : High efficiency, minimal byproducts.
Challenges : Requires air-sensitive conditions.
Industrial-Scale Production via Automated SPPS
For large-scale synthesis, automated peptide synthesizers are employed to optimize reagent use and reduce waste.
Protocol
- Resin Loading : Dab-OH is attached to a resin via a chlorotrityl linker.
- Fmoc Protection : Fmoc-OSu (4 equivalents) and OxymaPure (5 equivalents) are coupled in DMF at 60°C.
- Cleavage : TFA-mediated cleavage with scavengers (e.g., phenol, thioanisole).
| Parameter | Value | Source |
|---|---|---|
| Resin Type | Rink amide resin | |
| Coupling Reagents | DIC, OxymaPure | |
| Yield | 85–90% |
Advantages : High throughput, reproducibility.
Limitations : Capital-intensive equipment required.
Optimization and Challenges
Common Impurities
Purity Enhancement
- Crystallization : Recrystallization from ethyl acetate/hexane improves purity to >98%.
- Chromatography : Silica gel or reverse-phase HPLC ensures isolation of the desired product.
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Fmoc-OSu Protection | Fmoc-OSu, NMM | 85–95% | >98% | High |
| SPPS | Fmoc-OSu, DIC, OxymaPure | 75–90% | >95% | Very High |
| Mitsunobu Reaction | DEAD, PPh₃, DAST | 70–80% | >90% | Low |
| Organozinc | Zn, Fmoc-Cl | 63–95% | >98% | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids or peptides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids used in the synthesis .
Scientific Research Applications
Introduction to 2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
This compound, commonly referred to as Fmoc-2-aminobutyric acid, is a derivative of amino acids that plays a significant role in peptide synthesis and drug development. The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Peptide Synthesis
The primary application of this compound lies in its use as a building block in peptide synthesis. The Fmoc group allows for the selective protection of the amino group while facilitating the coupling reaction with other amino acids. This property is crucial for constructing peptides with specific sequences and functionalities.
Case Study: Solid-Phase Peptide Synthesis
A study demonstrated the successful incorporation of Fmoc-2-aminobutyric acid into various peptide sequences. The synthesis was carried out using standard solid-phase methods, where the Fmoc group was removed using piperidine, allowing for subsequent coupling reactions with other protected amino acids. The resultant peptides exhibited enhanced stability and bioactivity, highlighting the importance of this compound in peptide chemistry .
Drug Development
The compound has also been explored for its potential applications in drug design, particularly in the development of peptide-based therapeutics. By modifying the structure of peptides with Fmoc-2-aminobutyric acid, researchers can enhance pharmacokinetic properties and target specificity.
Case Study: Anticancer Peptides
Research has indicated that peptides incorporating this compound exhibit promising anticancer activity. In vitro studies showed that these modified peptides could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic application in oncology .
Bioconjugation Techniques
Another significant application is in bioconjugation, where Fmoc-2-aminobutyric acid serves as a versatile linker for attaching various biomolecules, including drugs and imaging agents. This capability is essential for developing targeted delivery systems.
Case Study: Targeted Drug Delivery
In one study, researchers utilized this compound to create a conjugate with an anticancer drug. The conjugate demonstrated improved cellular uptake and reduced systemic toxicity compared to the free drug, showcasing the potential of this compound in enhancing therapeutic efficacy through targeted delivery mechanisms .
Synthesis of Novel Amino Acid Derivatives
The compound's structure allows for further derivatization, leading to the creation of novel amino acid analogs that may possess unique biological activities or improved properties for specific applications.
Case Study: Synthesis of Azido Derivatives
Researchers have synthesized azido derivatives of this compound, which are useful for click chemistry applications. These derivatives facilitate the formation of bioconjugates through azide-alkyne cycloaddition reactions, expanding the toolkit available for chemical biology applications .
Mechanism of Action
The mechanism of action of 2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Fmoc-Protected α-Amino Acids
- Examples: (S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-bromobutanoic acid (CAS: 172169-88-9) (2S)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid (Molecular Formula: C₁₉H₁₈BrNO₄; MW: 404.25)
- Key Differences : Bromine substitution at the γ-position enhances electrophilicity, enabling cross-coupling reactions in peptide modifications.
Fmoc-Protected β-Amino Acids
- Examples: (R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pentanoic acid (65a, Yield: 88%, MP: 140–141°C) (S)-6-Methyl-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-heptanoic acid (65d, Yield: 88%, MP: 150°C)
- Key Differences : Extended alkyl chains or branched substituents (e.g., methyl groups) influence solubility and steric hindrance during peptide coupling.
Fmoc-Protected γ-Amino Acids
- Examples: (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-iodophenyl)butanoic acid (CAS: MFCD01860964) (R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(4-(tert-butyl)phenyl)butanoic acid (CAS: 401916-49-2)
- Key Differences : Aromatic substituents (e.g., iodophenyl, tert-butylphenyl) enhance hydrophobic interactions in peptide-target binding studies .
Physicochemical Properties
Biological Activity
2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, also known as Fmoc-D-Abu-OH, is a derivative of the amino acid butanoic acid modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in drug development and peptide synthesis.
- Molecular Formula : C20H24N2O4
- Molecular Weight : 356.42 g/mol
- CAS Number : 161420-87-7
- Purity : Typically >98% (HPLC)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have shown that compounds with Fmoc groups exhibit antimicrobial properties, making them potential candidates for antibiotic development.
- The fluorenylmethoxycarbonyl group enhances the stability and bioavailability of the amino acid, which may contribute to its effectiveness against various pathogens.
-
Cell Cycle Regulation :
- Research indicates that derivatives of butanoic acid can influence cell cycle progression and apoptosis in cancer cells.
- The compound may modulate signaling pathways like MAPK/ERK, which are crucial for cell proliferation and survival.
-
Neuroprotective Effects :
- There is emerging evidence that certain amino acid derivatives can exert neuroprotective effects, potentially through mechanisms involving neurotransmitter modulation and oxidative stress reduction.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Metabolic Enzymes :
- The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Modulation of Signaling Pathways :
- It has been suggested that this compound interacts with various signaling pathways, including those related to inflammation and cell survival.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antibacterial activity of Fmoc-D-Abu-OH against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antibiotic candidate.
-
Cancer Cell Line Study :
- In vitro studies using breast cancer cell lines demonstrated that treatment with the compound led to decreased cell viability and increased apoptosis rates, indicating its potential as an anticancer agent.
-
Neuroprotection in Animal Models :
- Animal studies have shown that administration of this compound resulted in reduced neuronal damage in models of neurodegenerative diseases, supporting its role as a neuroprotective agent.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
